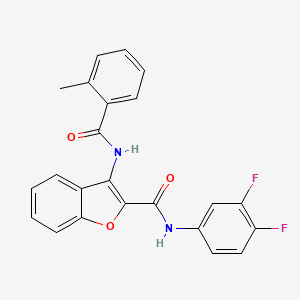

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Description

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-methylbenzamido substituent at the 3-position of the benzofuran core and a 3,4-difluorophenyl group attached via a carboxamide linkage at the 2-position. For example, benzofuran-2-carboxamide analogs have been explored as multi-target drug candidates for Alzheimer’s disease due to their acetylcholinesterase inhibitory activity . Additionally, structurally related benzamide compounds are widely used in agrochemicals, such as mepronil and flutolanil, which target fungal pathogens .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2O3/c1-13-6-2-3-7-15(13)22(28)27-20-16-8-4-5-9-19(16)30-21(20)23(29)26-14-10-11-17(24)18(25)12-14/h2-12H,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVHOAQWVMCQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

Introduction of Amide Group: The amide group can be introduced through acylation reactions using appropriate acyl chlorides or anhydrides.

Substitution Reactions: Fluorine atoms can be introduced via halogenation reactions, and the methyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it to amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s unique profile arises from its 2-methylbenzamido and 3,4-difluorophenyl substituents. Key comparisons with analogs include:

Table 1: Structural and Substituent Comparisons

Key Observations :

- Substituent Effects : The 2-methylbenzamido group in the target compound introduces steric bulk and aromaticity compared to the aliphatic 3-methylbutanamido in or the electrophilic 3-chloropropanamido in . These differences likely influence solubility and binding interactions.

- Fluorine Substitution : The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, a feature shared with the tetrahydroacridin-9-yl derivatives in Alzheimer’s research .

Therapeutic Potential

Benzofuran-2-carboxamide derivatives, such as those in , demonstrate acetylcholinesterase inhibition (IC₅₀ values: 0.8–2.3 µM) and β-amyloid aggregation suppression, making them promising for Alzheimer’s therapy.

Agrochemical Relevance

The 3,4-difluorophenyl moiety is common in fungicides like flutolanil, which inhibits succinate dehydrogenase (SDH) in fungi . The target compound’s benzofuran core may offer novel modes of action compared to traditional benzamide fungicides.

Biological Activity

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzofuran core followed by the introduction of the difluorophenyl and methylbenzamido groups. Various synthetic routes have been explored in literature, emphasizing the importance of reaction conditions and reagents in achieving high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | G1 phase arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects in animal models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in managing inflammatory diseases.

Case Studies

-

Case Study on Anticancer Activity :

A recent study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in tumor tissues compared to controls. -

Case Study on Antimicrobial Efficacy :

An investigation into the antimicrobial efficacy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses across laboratories?

- Methodological Answer :

- Detailed reaction logs : Document exact equivalents, solvent batches, and stirring rates. Microwave-assisted reactions often require precise power/time settings .

- Open-source validation : Share NMR/HPLC raw data via platforms like Zenodo for peer verification .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.